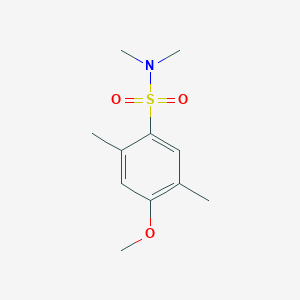
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide, also known as CYCLOPS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with specific biological targets, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to interact with specific proteins in cells, altering their function. One proposed target is the protein Hsp90, which is involved in the folding and stabilization of other proteins. 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to bind to Hsp90, leading to the degradation of client proteins and ultimately cell death. This mechanism may explain the anti-cancer properties of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and inhibit viral replication. However, it is important to note that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can also have toxic effects on cells, particularly at higher concentrations. Further studies are needed to determine the optimal dosage and duration of treatment for different applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide in lab experiments is its specificity for certain biological targets. This allows researchers to study the function of these targets in more detail. Additionally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. However, the toxicity of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide at higher concentrations can be a limitation for some experiments. Careful consideration of dosage and duration of treatment is necessary to avoid unwanted effects.
Orientations Futures
There are several future directions for research on 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide-based therapies for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these applications. Additionally, the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide needs to be further elucidated to identify other potential targets. Finally, the synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide can be further optimized to reduce costs and improve yields, making it a more attractive option for large-scale production.
Conclusion:
In conclusion, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a synthetic compound with potential therapeutic applications in cancer, inflammatory diseases, and viral infections. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production. Further research is needed to fully understand the mechanism of action of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide and to determine the optimal dosage and duration of treatment for different applications. Overall, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide is a promising candidate for drug development and has the potential to improve human health.
Méthodes De Synthèse
The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide. The synthesis of 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
Applications De Recherche Scientifique
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that 4-cyclohexyl-N-2-pyridinylbenzenesulfonamide has potential as a therapeutic agent for various diseases.
Propriétés
Nom du produit |
4-cyclohexyl-N-2-pyridinylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-cyclohexyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21,19-17-8-4-5-13-18-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,18,19) |
Clé InChI |
LYIYSZJVXWQNNF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)







![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)



